Tert-butyl 4-(hydroxymethyl)-2,3-dihydro-1h-indole-1-carboxylate
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Overview
Description
Tert-butyl 4-(hydroxymethyl)-2,3-dihydro-1h-indole-1-carboxylate is a synthetic organic compound that belongs to the class of indoline derivatives Indoline derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(hydroxymethyl)indoline-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives the corresponding formylated product.
Protection: The formyl group is then protected by converting it to an N-Boc derivative.
Reduction: The aldehyde group is reduced using sodium borohydride in methanol to obtain the corresponding alcohol.
Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Introduction of Formyl Group: A formyl group is introduced at the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Final Product: The final product, tert-butyl 4-(hydroxymethyl)indoline-1-carboxylate, is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(hydroxymethyl)-2,3-dihydro-1h-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The indoline ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated and alkylated indoline derivatives.
Scientific Research Applications
Tert-butyl 4-(hydroxymethyl)-2,3-dihydro-1h-indole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and anti-inflammatory agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules and natural products.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(hydroxymethyl)indoline-1-carboxylate is not well-documented. indoline derivatives generally exert their effects by interacting with specific molecular targets and pathways in biological systems. These interactions can lead to various biological activities, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl indoline-1-carboxylate
- Tert-butyl 1-indolecarboxylate
- Tert-butyl 4-hydroxypiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(hydroxymethyl)-2,3-dihydro-1h-indole-1-carboxylate is unique due to the presence of the hydroxymethyl group at the 4-position of the indoline ring. This structural feature imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-6,16H,7-9H2,1-3H3 |
InChI Key |
KLULUTCDRYWBLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)CO |
Origin of Product |
United States |
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